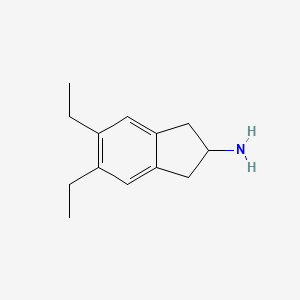

2-Amino-5,6-diethylindane

CAS No.: 312753-70-1

Cat. No.: VC3736867

Molecular Formula: C13H19N

Molecular Weight: 189.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312753-70-1 |

|---|---|

| Molecular Formula | C13H19N |

| Molecular Weight | 189.3 g/mol |

| IUPAC Name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine |

| Standard InChI | InChI=1S/C13H19N/c1-3-9-5-11-7-13(14)8-12(11)6-10(9)4-2/h5-6,13H,3-4,7-8,14H2,1-2H3 |

| Standard InChI Key | KGVIJLMNQNSQHB-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C2CC(CC2=C1)N)CC |

| Canonical SMILES | CCC1=C(C=C2CC(CC2=C1)N)CC |

Introduction

2-Amino-5,6-diethylindane is an organic compound belonging to the indane family, which consists of a benzene ring fused to a cyclopentane ring. This compound is particularly notable for its amino group at the second position and ethyl groups at the fifth and sixth positions, making it a unique pharmacophore in medicinal chemistry .

Key Characteristics:

-

Molecular Formula: C13H19N

-

Molecular Weight: 189.30 g/mol

-

CAS Number: 312753-70-1

Synthesis of 2-Amino-5,6-diethylindane

The synthesis of 2-Amino-5,6-diethylindane typically involves several key steps:

-

Starting Material: The process begins with the preparation of 5,6-diethylindane.

-

Nitration: The indane derivative undergoes nitration to introduce a nitro group at the second position.

-

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Applications in Medicinal Chemistry

2-Amino-5,6-diethylindane serves as a crucial intermediate in the synthesis of various drugs, particularly in the development of indacaterol, a long-acting beta-agonist used to treat chronic obstructive pulmonary disease (COPD).

Pharmacological Potential:

-

COPD Treatment: Indacaterol, synthesized from 2-Amino-5,6-diethylindane, improves lung function and reduces exacerbations in COPD patients.

-

Anticancer Research: Derivatives of this compound have shown cytotoxic activity against cancer cell lines, highlighting its potential in anticancer drug development.

Biological Activities

2-Amino-5,6-diethylindane exhibits a range of biological activities, primarily related to its interactions with various receptors and enzymes:

-

Adrenergic Receptor Interaction: Compounds similar to 2-amino-5,6-diethylindane interact with adrenergic receptors, influencing neurotransmitter release and physiological responses.

-

Nitric Oxide Synthase Inhibition: It has been identified as a potential inhibitor of nitric oxide synthase, which plays a crucial role in vascular tone regulation.

-

Antimicrobial Properties: Recent studies suggest that 2-amino-5,6-diethylindane possesses antimicrobial properties, showing efficacy against various bacterial strains.

Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-5,6-diethylindane | Amino group at the second position, ethyl groups at the fifth and sixth positions | Interacts with adrenergic receptors, potential NOS inhibitor, antimicrobial properties |

| 2-Aminoindane | Lacks ethyl groups | Less hydrophobic, reduced potential for specific interactions |

| 5,6-Diethylindane | Lacks amino group | Reduced potential for hydrogen bonding and biological activity |

| 2-Amino-5-ethylindane | Only one ethyl group | Different steric and electronic properties |

Research Findings

Recent studies have demonstrated the compound's potential in various therapeutic areas:

| Study | Findings |

|---|---|

| Study A (2023) | Reduced blood pressure in hypertensive animal models through β-adrenoceptor modulation |

| Study B (2024) | Exhibited potent antimicrobial activity against Staphylococcus aureus |

| Study C (2024) | Showed dose-dependent reduction in NO production in vitro as a nitric oxide synthase inhibitor |

These findings highlight the versatility and potential therapeutic applications of 2-Amino-5,6-diethylindane in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume